molecular formula C16H17N3 B15244438 3,6-Acridinediamine, N-propyl- CAS No. 64332-91-8

3,6-Acridinediamine, N-propyl-

Cat. No.: B15244438
CAS No.: 64332-91-8
M. Wt: 251.33 g/mol
InChI Key: QCBSHVLUPLNISM-UHFFFAOYSA-N
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Description

3,6-Acridinediamine, N-propyl-: is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by the presence of amino groups at the 3 and 6 positions of the acridine ring, with an additional propyl group attached to the nitrogen atom. Acridine derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Acridinediamine, N-propyl- typically involves the introduction of amino groups at the 3 and 6 positions of the acridine ring, followed by the attachment of a propyl group to the nitrogen atom. One common method involves the reaction of acridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the diamino derivative. The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions .

Industrial Production Methods: Industrial production of 3,6-Acridinediamine, N-propyl- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and alkylation, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Acridinediamine, N-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Acridinediamine, N-propyl- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3,6-Acridinediamine, N-propyl- involves DNA intercalation . By inserting itself between the base pairs of DNA, the compound disrupts the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA makes it a potent antimicrobial and anticancer agent .

Comparison with Similar Compounds

Uniqueness: 3,6-Acridinediamine, N-propyl- is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its effectiveness in certain applications compared to its analogs .

Properties

CAS No.

64332-91-8

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-N-propylacridine-3,6-diamine

InChI

InChI=1S/C16H17N3/c1-2-7-18-14-6-4-12-8-11-3-5-13(17)9-15(11)19-16(12)10-14/h3-6,8-10,18H,2,7,17H2,1H3

InChI Key

QCBSHVLUPLNISM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N

Origin of Product

United States

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